molecular formula C10H17N3 B12826650 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B12826650
M. Wt: 179.26 g/mol
InChI Key: DMWSFAXKGZXKNR-UHFFFAOYSA-N
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Description

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles and amine derivatives, depending on the specific reaction conditions .

Scientific Research Applications

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the ethanamine side chain can interact with receptor sites, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Pyridinyl)-1H-imidazol-4-yl]methanol
  • **2-(3-Pyridinyl)-1H-imidazol-4-yl]methanol
  • **2-(4-Pyridinyl)-1H-imidazol-4-yl]methanol

Uniqueness

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic configurations are required .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-cyclopentyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C10H17N3/c11-6-5-9-7-12-10(13-9)8-3-1-2-4-8/h7-8H,1-6,11H2,(H,12,13)

InChI Key

DMWSFAXKGZXKNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(N2)CCN

Origin of Product

United States

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